1,2-Di(thiophen-2-yl)ethane-1,2-dione
Overview
Description
1,2-Di(thiophen-2-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C10H6O2S2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1,2-Di(thiophen-2-yl)ethane-1,2-dione (DTO) is an organic compound that primarily targets the charge transport properties in field-effect transistors . It is also used as a ligand in coordination chemistry to form organometallic compounds .
Mode of Action
DTO interacts with its targets through non-covalent S⋯O and C–H⋯O interactions . These interactions, in combination with the C–H⋯O interactions of the thiophene-flanked dithienothiophene units, act as conformational locks, beneficial for acquiring the planar backbone conformation .
Biochemical Pathways
The biochemical pathways affected by DTO are primarily related to charge transport properties in field-effect transistors . The compound’s interaction with its targets leads to changes in the electronic properties of the system, affecting the mobility of charges.
Pharmacokinetics
DTO is an organic compound with a molecular weight of 222.28 . It is insoluble in water , which may affect its bioavailability. The compound has a melting point of 81-84 °C (lit.) and a boiling point of 368.5±17.0 °C (Predicted) .
Result of Action
The result of DTO’s action is the alteration of the optoelectronic properties of organic semiconductors . In field-effect transistors, the highest mobility of 0.54 cm² V⁻¹ s⁻¹ was achieved in the DTO-based devices .
Action Environment
The action of DTO can be influenced by environmental factors. For instance, the compound should be stored at 2-8°C and protected from light . It is also important to note that DTO should be handled carefully due to its potential toxicity .
Biochemical Analysis
Biochemical Properties
It has been shown that this compound can interact with other molecules through non-covalent S⋯O and C–H⋯O interactions . These interactions are beneficial for acquiring a planar backbone conformation .
Molecular Mechanism
It is known that the compound can form non-covalent interactions with other molecules, which may influence its activity at the molecular level .
Properties
IUPAC Name |
1,2-dithiophen-2-ylethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWKVSDABPCZMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298198 | |
Record name | 2,2'-Thenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7333-07-5 | |
Record name | 2,2'-Bithenoyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Thenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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